![molecular formula C7H5BrN4O B6272701 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 944718-29-0](/img/no-structure.png)
5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine” is a brominated aromatic compound . Brominated aromatic compounds are a class of compounds which contain an aromatic ring where one or more hydrogen atoms have been replaced by bromine atoms.
Synthesis Analysis
While specific synthesis information for “this compound” was not found, the synthesis of related bromophenyl methanones typically involves the reaction of a brominated phenol with benzoyl chloride.
Molecular Structure Analysis
The molecular structure of bromophenyl methanones is characterized by X-ray diffraction studies . The arrangement of atoms within the crystal lattice can significantly influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Bromophenyl methanones can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the ketone group. These sites can undergo further chemical transformations, such as condensation reactions to form Schiff bases, or participate in cycloaddition reactions as seen in the synthesis of bicyclo methanone derivatives.
Physical And Chemical Properties Analysis
The physical and chemical properties of bromophenyl methanones are influenced by their molecular structure . The crystallographic data provide insights into the density and molecular volume, which are important for understanding the compound’s behavior in solid-state .
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 2-amino-1,3,4-oxadiazole to form the final product.", "Starting Materials": [ "5-bromopyridine-2-carboxylic acid", "thionyl chloride", "2-amino-1,3,4-oxadiazole" ], "Reaction": [ "Step 1: 5-bromopyridine-2-carboxylic acid is reacted with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride.", "Step 2: 5-bromopyridine-2-carbonyl chloride is then reacted with 2-amino-1,3,4-oxadiazole in the presence of a base such as triethylamine to form the final product, 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine." ] } | |
CAS-Nummer |
944718-29-0 |
Molekularformel |
C7H5BrN4O |
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI-Schlüssel |
LCURBDWCMSYHQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C2=NN=C(O2)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.